N-(tert-butyl)-N-(4-methoxybenzyl)amine N-(tert-butyl)-N-(4-methoxybenzyl)amine
Brand Name: Vulcanchem
CAS No.: 22675-83-8
VCID: VC3827132
InChI: InChI=1S/C12H19NO/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3
SMILES: CC(C)(C)NCC1=CC=C(C=C1)OC
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

N-(tert-butyl)-N-(4-methoxybenzyl)amine

CAS No.: 22675-83-8

Cat. No.: VC3827132

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-N-(4-methoxybenzyl)amine - 22675-83-8

Specification

CAS No. 22675-83-8
Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C12H19NO/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3
Standard InChI Key HJTHGDULOMBYOG-UHFFFAOYSA-N
SMILES CC(C)(C)NCC1=CC=C(C=C1)OC
Canonical SMILES CC(C)(C)NCC1=CC=C(C=C1)OC

Introduction

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics critical for laboratory handling and industrial applications:

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
Density0.896 g/cm³
Boiling Point260.5°C at 760 mmHg
Flash Point100.2°C
Vapor Pressure0.0122 mmHg at 25°C
Refractive Index1.5

The low vapor pressure and high boiling point suggest stability under ambient conditions, while the refractive index aligns with aromatic amines .

Synthesis Methods

Alkylation of tert-Butylamine

The most common synthesis involves reacting tert-butylamine with 4-methoxybenzyl chloride under basic conditions. Clayden et al. reported a 100% yield by optimizing reaction time and temperature :

tert-Butylamine+4-Methoxybenzyl ChlorideBaseN-(tert-Butyl)-N-(4-Methoxybenzyl)amine\text{tert-Butylamine} + \text{4-Methoxybenzyl Chloride} \xrightarrow{\text{Base}} \text{N-(tert-Butyl)-N-(4-Methoxybenzyl)amine}

Key Conditions:

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine or NaOH

  • Temperature: 0°C to room temperature

  • Reaction Time: 4–12 hours

Reductive Amination

An alternative one-pot method employs reductive amination of 4-methoxybenzaldehyde with tert-butylamine using NaBH₄. This approach avoids intermediate isolation, though water removal is critical to prevent NaBH₄ decomposition :

4-Methoxybenzaldehyde+tert-ButylamineNaBH₄N-(tert-Butyl)-N-(4-Methoxybenzyl)amine\text{4-Methoxybenzaldehyde} + \text{tert-Butylamine} \xrightarrow{\text{NaBH₄}} \text{N-(tert-Butyl)-N-(4-Methoxybenzyl)amine}

Optimization Insight:

  • Water formed during imine condensation must be removed via azeotropic distillation or desiccants .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.28 (s, 9H, tert-butyl CH₃)

    • δ 3.80 (s, 3H, OCH₃)

    • δ 4.32 (s, 2H, NCH₂Ar)

    • δ 6.86–7.24 (m, 4H, aromatic H)

  • ¹³C NMR (CDCl₃):

    • δ 28.3 (tert-butyl CH₃)

    • δ 55.4 (OCH₃)

    • δ 58.1 (NCH₂Ar)

    • δ 114.1–159.2 (aromatic C)

Infrared Spectroscopy (IR)

  • Peaks at 2950 cm⁻¹ (C-H stretch, tert-butyl), 2830 cm⁻¹ (OCH₃), and 1600 cm⁻¹ (aromatic C=C) .

Mass Spectrometry

  • EI-MS: m/z 193.29 [M]⁺, with fragmentation peaks at m/z 178 (loss of CH₃) and m/z 121 (benzyl fragment) .

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to nitrones and carbamates with potential bioactivity. For example, para-substituted α-phenyl-N-tert-butyl nitrones exhibit radical-trapping properties, relevant in neurodegenerative disease research .

Materials Science

Derivatives like N-(tert-butyl)-N-(4-ethylbenzyl)amine (CAS 137957-41-6) demonstrate similar steric and electronic profiles, enabling comparative studies on substituent effects .

Hazard ParameterValue
Flash Point100.2°C
Storage Temperature2–8°C (under nitrogen)
HS Code2921499090

No acute toxicity data is available, but standard amine precautions (gloves, ventilation) are recommended .

Comparative Analysis with Structural Analogs

Comparing N-(tert-butyl)-N-(4-methoxybenzyl)amine with its ethyl-substituted analog (CAS 137957-41-6) reveals:

PropertyMethoxy DerivativeEthyl Derivative
Molecular Weight193.29 g/mol191.31 g/mol
Boiling Point260.5°C260.5°C
Density0.896 g/cm³0.896 g/cm³
Substituent EffectElectron-donating (-OCH₃)Electron-neutral (-C₂H₅)

The methoxy group enhances solubility in polar solvents compared to the ethyl variant .

Recent Developments

Recent advances include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to improve sustainability . Additionally, computational studies predict ADMET profiles for derivatives, guiding drug development .

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